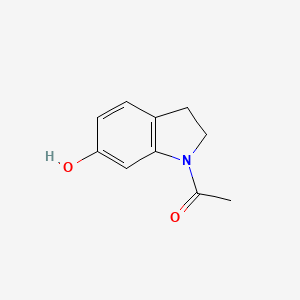
1-(6-Hydroxyindolin-1-YL)ethanone
Cat. No. B1627507
Key on ui cas rn:
4770-34-7
M. Wt: 177.2 g/mol
InChI Key: PTYHKNCEOYQXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06100272
Procedure details


A solution of 1-acetyl-6-aminoindoline (D62, 12 g, 0.068 mol) in concentrated sulfuric acid (9 ml) and water (137 ml) was cooled to 0° C. and diazotised by the dropwise addition of sodium nitrite (4.8 g) in water (34 ml), maintaining the temperature at below 5° C. After 0.5 h, the reaction mixture was added to a boiling stirred solution of copper (II) sulfate (69 g) in water (120 ml). After evolution of nitrogen had ceased, the mixture was cooled, and the precipitate collected by filtration, washed with water, then dried. The compound was purified by column chromatography of its 0-acetyl derivative, then hydrolysed with aqueous NaOH at 20° C. over 18 hrs to afford the title compound as a grey solid (2.6 g, 22%).







Name

Name
Yield
22%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10](N)[CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].N([O-])=[O:15].[Na+:17]>S(=O)(=O)(O)O.O.S([O-])([O-])(=O)=O.[Cu+2]>[OH-:3].[Na+:17].[C:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([OH:15])[CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2] |f:1.2,5.6,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N1CCC2=CC=C(C=C12)N
|
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
137 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
4.8 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
34 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
69 g
|
|
Type
|
catalyst
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the temperature at below 5° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the reaction mixture was added to a boiling
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The compound was purified by column chromatography of its 0-acetyl derivative
|
Outcomes


Product
Details
Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)N1CCC2=CC=C(C=C12)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.6 g | |
| YIELD: PERCENTYIELD | 22% | |
| YIELD: CALCULATEDPERCENTYIELD | 43.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
